2-Allyl-6-methylpyrazine
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Overview
Description
2-Allyl-6-methylpyrazine is an organic compound with the molecular formula C₈H₁₀N₂. It belongs to the class of pyrazines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 4 of the six-membered ring. This compound is known for its distinctive aroma and is often used in flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Allyl-6-methylpyrazine can be synthesized through various methods. One common approach involves the alkylation of 2-methylpyrazine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-6-methylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include pyrazine N-oxides, dihydropyrazines, and various substituted pyrazines .
Scientific Research Applications
2-Allyl-6-methylpyrazine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s aroma properties make it useful in studying olfactory receptors and sensory biology.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Widely used in the flavor and fragrance industry to impart roasted, nutty, and earthy notes to food products
Mechanism of Action
The mechanism of action of 2-Allyl-6-methylpyrazine involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- 2-Methylpyrazine
- 2-Ethyl-6-methylpyrazine
- 2,3-Dimethylpyrazine
- 2,5-Dimethylpyrazine
Comparison: 2-Allyl-6-methylpyrazine is unique due to its allyl group, which imparts distinct chemical reactivity and aroma properties compared to other methyl-substituted pyrazines. This uniqueness makes it particularly valuable in flavor and fragrance applications .
Properties
CAS No. |
55138-64-2 |
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Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2-methyl-6-prop-2-enylpyrazine |
InChI |
InChI=1S/C8H10N2/c1-3-4-8-6-9-5-7(2)10-8/h3,5-6H,1,4H2,2H3 |
InChI Key |
QMVGUEIAPNPNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)CC=C |
Origin of Product |
United States |
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